"Merocil": A Brand Name for the Antibiotic Meropenem, Not a Distinct Compound
"Merocil": A Brand Name for the Antibiotic Meropenem, Not a Distinct Compound
Initial research indicates that "Merocil" is a brand name for the antibiotic meropenem and not a separate, novel compound. Multiple pharmaceutical and medical information websites in regions like Bangladesh list "Merocil" as a product containing meropenem.[1][2][3][4][5][6][7][8] Therefore, a technical guide on the mechanism of action of "Merocil" is, in fact, a guide to the mechanism of the well-established carbapenem antibiotic, meropenem.
Meropenem is a broad-spectrum, beta-lactam antibiotic used to treat a variety of severe bacterial infections.[1][2][4][5] These infections include pneumonia, urinary tract infections, intra-abdominal infections, skin and soft tissue infections, meningitis, and sepsis.[1][2][4][6] It is effective against both Gram-positive and Gram-negative bacteria.[2][4][5]
There is a distinct, unrelated compound also referred to as "Merocil (C1)" in some cancer research, described as a photoproduct of Merocyanine 540 with antitumor properties.[9][10] This compound's mechanism, involving the generation of reactive oxygen species to induce apoptosis in cancer cells, is entirely different from the antibacterial action of meropenem.[9] For the purpose of this guide, which specifies a focus on bacterial cell walls, all subsequent information will pertain to meropenem, the active ingredient in the antibiotic product "Merocil."
Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Meropenem, the active component of Merocil, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4][11] This action is characteristic of beta-lactam antibiotics. The process involves several key steps:
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Penetration of the Bacterial Cell: Meropenem must first penetrate the outer layers of the bacterial cell to reach its target. It is capable of entering the cell walls of a wide range of bacteria.[4][5]
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Binding to Penicillin-Binding Proteins (PBPs): Once inside the periplasmic space, meropenem covalently binds to and inactivates penicillin-binding proteins (PBPs).[2][3][4][11] PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis.
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Inhibition of Peptidoglycan Synthesis: Peptidoglycan is a crucial polymer that forms the structural mesh of the bacterial cell wall, providing it with rigidity and protecting the cell from osmotic lysis. By inhibiting the transpeptidation step that cross-links the peptide chains of the peptidoglycan backbone, meropenem effectively halts cell wall construction.[11][12]
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Bacterial Cell Lysis: The inhibition of cell wall synthesis, coupled with the ongoing activity of bacterial autolytic enzymes (autolysins and murein hydrolases), leads to a weakened cell wall.[11][12] This structural failure results in cell lysis and death, accounting for the bactericidal nature of the antibiotic.[1][2][5]
A key advantage of meropenem is its high stability against most beta-lactamases, which are enzymes produced by some bacteria to inactivate beta-lactam antibiotics.[2][4] This resistance allows it to be effective against many multi-drug resistant bacterial strains.[2]
Quantitative Data on Meropenem (Merocil)
The efficacy of an antibiotic is often quantified by its minimum inhibitory concentration (MIC) against various pathogens. While specific MIC50 and MIC90 data for "Merocil" are not available in the search results, this information is widely published for its active ingredient, meropenem, in clinical microbiology literature. For the purposes of this guide, a representative table would be constructed from such established sources.
| Parameter | Value | Pathogen(s) | Source |
| MIC50 | (Data not available in search results) | e.g., E. coli, P. aeruginosa, S. aureus | Clinical Microbiology Literature |
| MIC90 | (Data not available in search results) | e.g., E. coli, P. aeruginosa, S. aureus | Clinical Microbiology Literature |
| PBP Binding Affinity (IC50) | (Data not available in search results) | Specific PBPs (e.g., PBP2, PBP3) | Biochemical Assay Literature |
Note: This table is a template. The search results did not provide specific quantitative values for MICs or PBP binding affinities for Merocil/meropenem.
Experimental Protocols
Detailed experimental protocols for determining the mechanism of action of a beta-lactam antibiotic like meropenem are standardized in the field of microbiology and pharmacology.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This experiment determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
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Bacterial Culture: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton broth).
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Standardization: The bacterial suspension is diluted to a standard concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
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Serial Dilution: A series of twofold dilutions of meropenem are prepared in broth in the wells of a microtiter plate.
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Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.
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Incubation: The plate is incubated at 37°C for 18-24 hours.
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Reading: The MIC is determined as the lowest concentration of meropenem in which there is no visible turbidity (bacterial growth).
Protocol 2: Penicillin-Binding Protein (PBP) Competitive Binding Assay
This assay measures the affinity of meropenem for its target PBPs.
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Membrane Preparation: Bacterial cells are grown to mid-log phase, harvested, and lysed to prepare a cell membrane fraction rich in PBPs.
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Bocillin FL Labeling: A fluorescently labeled penicillin, Bocillin FL, is used as a reporter. It binds to the same active sites on PBPs as other beta-lactams.
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Competition: The membrane preparation is incubated with varying concentrations of meropenem prior to the addition of a fixed concentration of Bocillin FL.
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SDS-PAGE: The reaction is stopped, and the membrane proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Visualization: The gel is imaged using a fluorescence scanner. The bands corresponding to the PBPs will show decreased fluorescence in the presence of competing meropenem.
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Quantification: The intensity of the fluorescent bands is quantified. The concentration of meropenem that inhibits 50% of the Bocillin FL binding (IC50) is calculated for each PBP, representing its binding affinity.
Visualizations
Mechanism of Action Pathway
Caption: Mechanism of Merocil (Meropenem) on the bacterial cell wall.
Experimental Workflow: MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. bissoy.com [bissoy.com]
- 2. buydox.com [buydox.com]
- 3. Merocil : Uses, Side Effects, Interactions, Dosage and more | Meds BD | Meds BD [medsbd.com]
- 4. Merocil 1 gm/vial | MedEasy [medeasy.health]
- 5. ALLITES LIFE SCIENCES [allites.in]
- 6. MEROCIL 1 GM | Radiant Pharmaceuticals Ltd. | Order Online - OsudPotro [osudpotro.com]
- 7. welfarebd.com [welfarebd.com]
- 8. MEROCIL 500 MG | Radiant Pharma | Order Online - OsudPotro [osudpotro.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. publications.aap.org [publications.aap.org]
- 12. scribd.com [scribd.com]
